molecular formula C21H16N4O8S2 B1678963 Nitrocefin CAS No. 41906-86-9

Nitrocefin

Cat. No. B1678963
CAS RN: 41906-86-9
M. Wt: 516.5 g/mol
InChI Key: LHNIIDJCEODSHA-OQRUQETBSA-N
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Description

Nitrocefin is a chromogenic cephalosporin substrate used to detect the presence of beta-lactamase enzymes, which are important mediators of bacterial antibiotic resistance . It allows for rapid detection using few materials and inexpensive equipment .


Synthesis Analysis

A practical synthesis of Nitrocefin has been reported, which is a key reagent for high and low throughput assays of the activities of penicillin-binding proteins (PBPs) and beta-lactamases . This compound is commercially available but is prohibitively expensive because of the circuitous routes to its synthesis. A three-step synthesis of Nitrocefin has been described that gives an overall yield of 44% .


Molecular Structure Analysis

Nitrocefin has a molecular formula of C21H16N4O8S2 and a molecular weight of 516.5 g/mol . As a cephalosporin, Nitrocefin contains a beta-lactam ring which is susceptible to beta-lactamase mediated hydrolysis .


Chemical Reactions Analysis

Nitrocefin is a highly activated, chromogenic cephalosporin derivative that exhibits steady-state solvent kinetic isotope effects of 1.4 on both V and V/K . It undergoes a distinctive color change from yellow to red as the amide bond in the β-lactam ring is hydrolyzed by β-lactamase .


Physical And Chemical Properties Analysis

Nitrocefin has a molecular formula of C21H16N4O8S2 and a molecular weight of 516.5 g/mol . It is a solid substance and has a solubility of 100 mg/mL in DMSO (ultrasonic) .

Scientific Research Applications

  • Synthesis and Drug Discovery Applications : Nitrocefin is crucial in assays for penicillin-binding proteins (PBPs) and beta-lactamases. PBPs are targeted for antibiotic discovery, while beta-lactamases are focused on for inhibitors of resistance determinants in beta-lactam antibiotics. A practical synthesis route has been developed for Nitrocefin, aiding in drug discovery processes (Lee, Hesek, & Mobashery, 2005).

  • Detection of Beta-Lactamase in Spinal Fluid : Nitrocefin has been used to detect beta-lactamase in the cerebrospinal fluid of patients with ampicillin-resistant Haemophilus influenzae meningitis. This application is significant for the rapid identification of bacterial resistance mechanisms (Boughton, 1982).

  • Beta-Lactamase Inhibition Profiles : A novel nitrocefin competition assay was developed to determine the inhibition profiles of beta-lactamases. This method aids in the discrimination of beta-lactamase types and is useful in screening isolates for new beta-lactamase types (Papanicolaou & Medeiros, 1990).

  • Study of Metallo-Beta-Lactamase : Nitrocefin has been used in studies to understand the kinetic mechanism of metallo-beta-lactamase L1 from Stenotrophomonas maltophilia, which hydrolyzes penicillins and cephalosporins. These studies contribute to understanding bacterial resistance to beta-lactam antibiotics (McManus-Munoz & Crowder, 1999).

  • Enhancing Outer Membrane Permeability : In microbiological studies, Nitrocefin's hydrolysis by periplasmic beta-lactamase in Pseudomonas aeruginosa cells was used to assess the influence of various compounds on the bacterium's outer membrane permeability. This has implications for understanding bacterial defense mechanisms and drug delivery (Hancock & Wong, 1984).

Safety And Hazards

Nitrocefin is not classified as hazardous. It may cause slight transient irritation. Prolonged or repeated contact may cause itching and soreness and possible sensitization .

Future Directions

Nitrocefin is routinely used to detect the presence of beta-lactamase enzymes produced by various microbes . It allows for rapid beta-lactamase detection using few materials and inexpensive equipment . The literature suggests that Nitrocefin and its analogues continue to be of interest in the synthesis of drugs and pharmaceutically oriented molecules .

properties

IUPAC Name

(6R,7R)-3-[(E)-2-(2,4-dinitrophenyl)ethenyl]-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O8S2/c26-16(9-14-2-1-7-34-14)22-17-19(27)23-18(21(28)29)12(10-35-20(17)23)4-3-11-5-6-13(24(30)31)8-15(11)25(32)33/h1-8,17,20H,9-10H2,(H,22,26)(H,28,29)/b4-3+/t17-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHNIIDJCEODSHA-OQRUQETBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CS3)C(=O)O)C=CC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CS3)C(=O)O)/C=C/C4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401318525
Record name Nitrocefin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

516.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nitrocefin

CAS RN

41906-86-9
Record name Nitrocefin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41906-86-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nitrocefin [BAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nitrocefin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11592
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Nitrocefin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (6R,7R)-7-[[(E)-4-(2,4-dinitrophenyl)-2-thiophen-2-ylbut-3-enoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
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Record name NITROCEFIN
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12,100
Citations
M Lee, D Hesek, S Mobashery - The Journal of organic chemistry, 2005 - ACS Publications
Nitrocefin is a key reagent for high and low throughput assays of the activities of penicillin-binding proteins (PBPs) and β-lactamases, the former used for discovery of antibiotics and the …
Number of citations: 41 pubs.acs.org
A Ghavami, G Labbé, J Brem, VJ Goodfellow… - Analytical …, 2015 - Elsevier
We report on the synthesis of three nitrocefin analogues and their evaluation as substrates for the detection of β-lactamase activity. These compounds are hydrolyzed by all four Ambler …
Number of citations: 22 www.sciencedirect.com
K Shannon, I Phillips - Journal of Antimicrobial Chemotherapy, 1980 - academic.oup.com
Intralactam, an acidimetric paper-strip test for the detection of β-lactamase, was compared with the nitrocefin test and a tube acidimetric method. Minimum inhibitory concentrations (MICs…
Number of citations: 44 academic.oup.com
C Chow, H Xu, JS Blanchard - Biochemistry, 2013 - ACS Publications
… For reasons that will be discussed further below, we believe that the acylation step in nitrocefin … The observation of a general acid in the acylation reaction of nitrocefin is also unusual, …
Number of citations: 30 pubs.acs.org
NCME Barendse, PAM van der Klein, J Verweij… - …, 1998 - thieme-connect.com
… colored solution containing Cefesone or Nitrocefin turns red as a result of … Nitrocefin has only been performed by workers from the Glaxo Laboratories.Following this approach, Nitrocefin …
Number of citations: 7 www.thieme-connect.com
GA Papanicolaou, AA Medeiros - Antimicrobial agents and …, 1990 - Am Soc Microbiol
… nitrocefin competition assay for determining inhibition profiles as a useful adjunct to existing biochemical methods for the discrimination of I-lactamases. The hydrolysis rate of nitrocefin …
Number of citations: 37 journals.asm.org
PJ Montoya-Pelaez, GTT Gibson, AA Neverov… - Inorganic …, 2003 - ACS Publications
The kinetics of the La 3+ -catalyzed methanolysis of N-phenyl-β-lactam (2) and N-p-nitrophenyl-β-lactam (3) as well as that of nitrocefin (1) were studied at 25 C under buffered …
Number of citations: 16 pubs.acs.org
B Chantemesse, L Betelli, S Solanas, F Vienney… - Water research, 2017 - Elsevier
… ring by ESBL, the nitrocefin substrate is converted into a … The aim of this study was to extend the scope of the nitrocefin-based … The nitrocefin-based electrochemical assay was compared …
Number of citations: 12 www.sciencedirect.com
RM Rasia, AJ Vila - Arkivoc, 2003 - arkat-usa.org
… maltophilia, nitrocefin binding to BcII results in quenching of the enzyme intrinsic … constants for nitrocefin binding to BcII. The kinetic traces obtained at different nitrocefin concentrations …
Number of citations: 32 www.arkat-usa.org
SI Gomez Villegas, S Rincon, L Carvajal… - Open Forum …, 2022 - academic.oup.com
Background The cefazolin (Cz) inoculum effect (CzIE) defined as a Cz MIC ≥ 16 µg/mL at high inoculum (10 7 CFU/mL) in MSSA isolates has been associated with poor outcomes in …
Number of citations: 4 academic.oup.com

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